molecular formula C16H23NO5 B558126 Boc-O-benzyl-D-threonine CAS No. 69355-99-3

Boc-O-benzyl-D-threonine

Cat. No. B558126
CAS RN: 69355-99-3
M. Wt: 309.36 g/mol
InChI Key: CTXPLTPDOISPTE-WCQYABFASA-N
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Scientific Research Applications

  • Boc-O-benzyl-D-threonine was used in the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, leading to the creation of corresponding polycarbonates (Sanda, Kamatani, & Endo, 2001).

  • It was involved in the solid-phase synthesis of octreotide analogs, which are important in therapeutics and imaging for somatostatin-positive tumors (Edwards et al., 1994).

  • The compound played a role in the electrochemical decarboxylation of L-Threonine and oligopeptide derivatives, contributing to the preparation of oligopeptides with amide or phosphonate C-terminus (Seebach et al., 1989).

  • Boc-O-benzyl-D-threonine was utilized in protecting hydroxyl groups of amino acids during peptide synthesis, demonstrating its stability to common acidic and basic reagents (Ramesh et al., 2008).

  • The compound was essential in studying the stereochemistry associated with the addition of 2-(trimethylsilyl)thiazole to differentially protected α-amino aldehydes, aiding in the synthesis of amino sugars and sphingosines (Dondoni et al., 1990).

  • In peptide synthesis, Boc-O-benzyl-D-threonine facilitated native chemical ligation at phenylalanine, crucial for synthesizing complex peptides (Crich & Banerjee, 2007).

  • Its application extended to the synthesis of O-peptides of tyrosine, serine, and threonine, contributing to the development of various peptide structures (Morley, 1966).

  • Boc-O-benzyl-D-threonine was instrumental in the design and use of an oxazolidine silyl enol ether as a new homoalanine carbanion equivalent for the synthesis of carbon-linked isosteres of O-Glycosyl Serine and N-Glycosyl Asparagine (Dondoni, Marra, & Massi, 1999).

  • The compound was evaluated for coupling efficiencies in the solid-phase synthesis of peptides, providing insights into the efficiency of amino acid couplings (Young et al., 1990).

  • Boc-O-benzyl-D-threonine was used in methods and safe handling for anhydrous hydrogen fluoride cleavage in solid-phase peptide synthesis, showcasing its importance in peptide deprotection and cleavage techniques (Muttenthaler, Albericio, & Dawson, 2015).

Safety And Hazards

Boc-O-benzyl-D-threonine should be handled with personal protective equipment and face protection. It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation. Dust formation should also be avoided78.


Future Directions

Boc-O-benzyl-D-threonine continues to play an important role in peptide synthesis6. However, more research is needed to explore its potential applications in other fields.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the cited sources or consult a chemistry professional.


properties

IUPAC Name

(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXPLTPDOISPTE-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912196
Record name O-Benzyl-N-(tert-butoxycarbonyl)-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-O-benzyl-D-threonine

CAS RN

69355-99-3
Record name O-Benzyl-N-(tert-butoxycarbonyl)-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Hu, JS Panek - Journal of the American Chemical Society, 2002 - ACS Publications
… Selective N-methylation of commercially available N-Boc-O-benzyl-d-threonine 12, under conditions developed by Benoiton, 45 gave N-methylated product 27 in 85% yield (Scheme 11)…
Number of citations: 85 pubs.acs.org
T Hu - 2000 - search.proquest.com
The application of chiral crotylsilane bond construction methodology to the asymmetric synthesis of complex molecules has been demonstrated in the total synthesis of two unrelated …
Number of citations: 0 search.proquest.com
KJ Hale, S Manaviazar, J George - Chemical communications, 2010 - pubs.rsc.org
Herein we describe our asymmetric total syntheses of (+)-A83586C, (+)-kettapeptin and (+)-azinothricin. We also demonstrate that molecules of this class powerfully inhibit β-catenin/…
Number of citations: 29 pubs.rsc.org

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